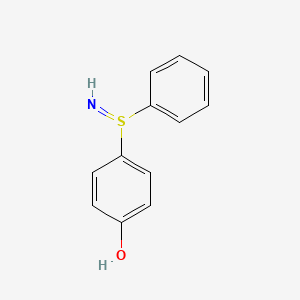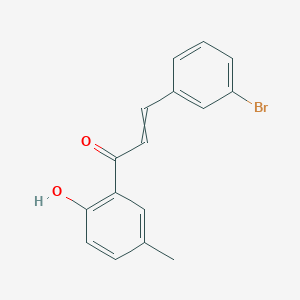![molecular formula C22H26N2 B14230790 3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole CAS No. 827015-77-0](/img/structure/B14230790.png)
3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole is a complex organic compound that features an indole core structure substituted with a piperidine ring and a dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction where a piperidine derivative reacts with a suitable leaving group on the indole core.
Introduction of the Dimethylphenyl Group: The final step involves the attachment of the dimethylphenyl group, which can be achieved through a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive compounds.
Biology: The compound can be used in studies of receptor binding and signal transduction pathways.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole involves its interaction with specific molecular targets, such as receptors or enzymes. The indole core can mimic the structure of natural ligands, allowing it to bind to receptors and modulate their activity. The piperidine ring and dimethylphenyl group can enhance binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indole: Similar structure but with dichlorophenyl instead of dimethylphenyl, which may alter its pharmacological properties.
3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-2-(thiophen-2-yl)-1H-indole: Contains an additional thiophene ring, potentially affecting its electronic properties.
Uniqueness
The uniqueness of 3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features make it a versatile compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
827015-77-0 |
|---|---|
Molekularformel |
C22H26N2 |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
3-[[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl]-1H-indole |
InChI |
InChI=1S/C22H26N2/c1-16-6-5-7-17(2)22(16)18-10-12-24(13-11-18)15-19-14-23-21-9-4-3-8-20(19)21/h3-9,14,18,23H,10-13,15H2,1-2H3 |
InChI-Schlüssel |
SNIFJRLTXZUIAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)C2CCN(CC2)CC3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2,3,4,6,8,9-Heptabromodibenzo[b,d]furan](/img/structure/B14230724.png)


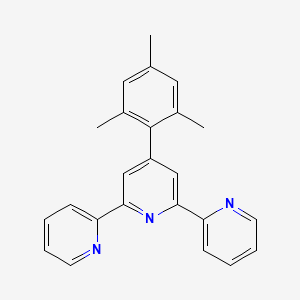
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy-2,1-phenylenecarbonyloxy)]dibenzoic acid](/img/structure/B14230746.png)
![N,N'-[4-Methyl-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B14230747.png)
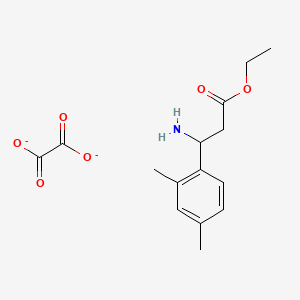
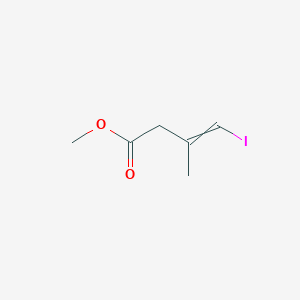
![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline](/img/structure/B14230760.png)
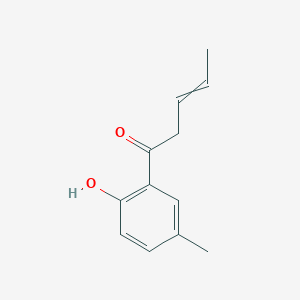
![2-[4-(2-cyanophenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14230783.png)
